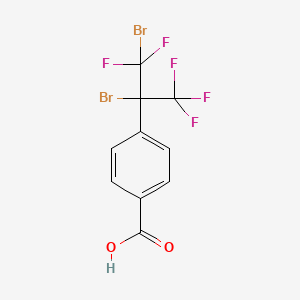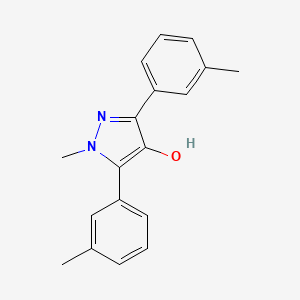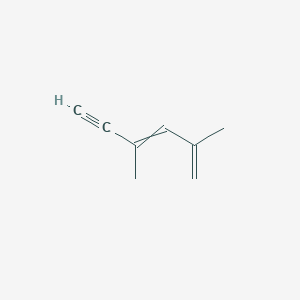
2,4-Dimethylhexa-1,3-dien-5-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethylhexa-1,3-dien-5-yne is an organic compound with the molecular formula C₈H₁₀. It is characterized by the presence of two methyl groups, two double bonds, and one triple bond within its structure. This compound is part of the conjugated dienes family, which are known for their unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethylhexa-1,3-dien-5-yne typically involves the use of specific reagents and catalysts to achieve the desired structure. One common method involves the reaction of 2,4-hexadiene with acetylene under controlled conditions. The reaction is usually carried out in the presence of a palladium catalyst to facilitate the formation of the triple bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under high pressure and temperature. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dimethylhexa-1,3-dien-5-yne undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or ozone, leading to the formation of diketones or carboxylic acids.
Reduction: Hydrogenation of this compound can be achieved using hydrogen gas in the presence of a palladium or platinum catalyst, resulting in the formation of alkanes.
Substitution: Halogenation reactions can occur with halogens like chlorine or bromine, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), ozone (O₃)
Reduction: Hydrogen gas (H₂), palladium (Pd) or platinum (Pt) catalyst
Substitution: Chlorine (Cl₂), bromine (Br₂)
Major Products Formed
Oxidation: Diketones, carboxylic acids
Reduction: Alkanes
Substitution: Halogenated derivatives
Wissenschaftliche Forschungsanwendungen
2,4-Dimethylhexa-1,3-dien-5-yne has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,4-Dimethylhexa-1,3-dien-5-yne involves its interaction with various molecular targets and pathways. The compound’s conjugated diene structure allows it to participate in electrophilic addition reactions, where it can form stable carbocation intermediates. These intermediates can then undergo further reactions to produce various products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dimethylhexa-1,5-dien-3-yne: Similar structure but with different positioning of double and triple bonds.
2,4-Hexadiene: Lacks the triple bond present in 2,4-Dimethylhexa-1,3-dien-5-yne.
1,3-Hexadiene: Similar diene structure but without the methyl groups.
Uniqueness
This compound is unique due to its specific arrangement of double and triple bonds, along with the presence of methyl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various chemical and industrial applications.
Eigenschaften
CAS-Nummer |
61272-04-6 |
|---|---|
Molekularformel |
C8H10 |
Molekulargewicht |
106.16 g/mol |
IUPAC-Name |
2,4-dimethylhexa-1,3-dien-5-yne |
InChI |
InChI=1S/C8H10/c1-5-8(4)6-7(2)3/h1,6H,2H2,3-4H3 |
InChI-Schlüssel |
BCSLQJSLCRMLTP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C=C(C)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


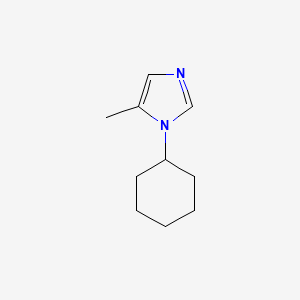
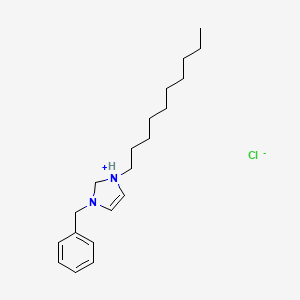
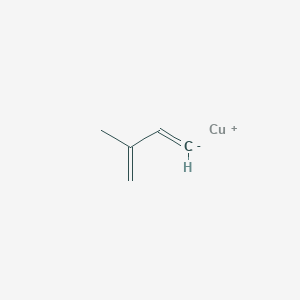
![3-[2-(2H-Tetrazol-5-yl)ethenyl]-4H-1-benzopyran-4-one](/img/structure/B14595088.png)
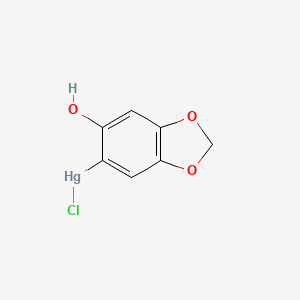
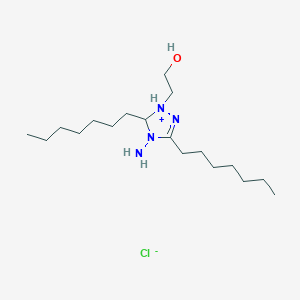

![N-[(2,6-Dimethylphenyl)methyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14595128.png)
![N-[(1H-Indol-3-yl)(phenyl)methyl]-4-methyl-N-phenylbenzamide](/img/structure/B14595135.png)
![Benzo[b]thiophene, 2,3-dihydro-2-methyl-6-nitro-, 1,1-dioxide](/img/structure/B14595138.png)

![Methyl 2-{[(benzyloxy)carbonyl]amino}but-2-enoate](/img/structure/B14595157.png)
